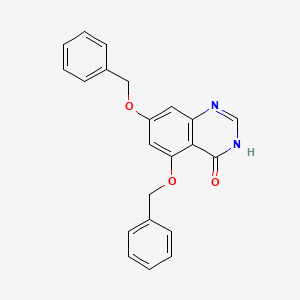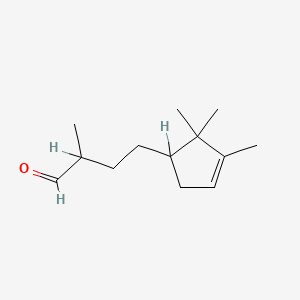
Diethyl 2-(2-chloroacetamido)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-chloroacetamido)malonate is a chemical compound known for its versatile applications in organic synthesis. It is a derivative of diethyl propanedioate, commonly referred to as diethyl malonate, which is a key building block in various chemical reactions. The compound’s structure features a chloroacetamido group attached to the propanedioate backbone, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chloroacetamido)propanedioate typically involves the alkylation of diethyl malonate with 2-chloroacetamide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The process can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 2-chloroacetamide in an S_N2 reaction, resulting in the formation of diethyl (2-chloroacetamido)propanedioate.
Industrial Production Methods
Industrial production of diethyl (2-chloroacetamido)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-chloroacetamido)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, water.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids: From hydrolysis of ester groups.
Simpler Molecules: From decarboxylation reactions.
Applications De Recherche Scientifique
Diethyl 2-(2-chloroacetamido)malonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of diethyl (2-chloroacetamido)propanedioate involves its ability to form reactive intermediates, such as enolate ions, which can participate in various chemical reactions. The chloroacetamido group can undergo nucleophilic substitution, leading to the formation of new bonds and the synthesis of more complex molecules. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which stabilize the intermediates formed during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A precursor to diethyl (2-chloroacetamido)propanedioate, used in similar synthetic applications.
Diethyl Acetamidomalonate: Another derivative of diethyl malonate, used in the synthesis of pharmaceuticals.
Diethyl Bromomalonate:
Uniqueness
Diethyl 2-(2-chloroacetamido)malonate is unique due to the presence of the chloroacetamido group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
41394-71-2 |
|---|---|
Formule moléculaire |
C9H14ClNO5 |
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
diethyl 2-[(2-chloroacetyl)amino]propanedioate |
InChI |
InChI=1S/C9H14ClNO5/c1-3-15-8(13)7(9(14)16-4-2)11-6(12)5-10/h7H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
FIRXYFZXNJPHDX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)


